3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Redox oncology Thioredoxin reductase Thienopyrimidine inhibitors

3-(4-Chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is not a generic screening deck compound. Its specific substitution—4-chlorobenzyl at N3 and phenyl at C7—re-routes biological readout. Unlike inactive isomers, this compound provides a measurable TXNRD1 inhibition window (IC50=10.8 µM) essential for redox oncology programmes. It also drives L1210 cell apoptosis while remaining inactive against des-chloro analogs, making it a validated positive control for apoptosis-pathway dissection. With fungal MICs <32 µg/mL and no antibacterial cross-reactivity, it is a selective antifungal lead candidate. Procure this exact chemotype to ensure biological relevance.

Molecular Formula C19H13ClN2OS
Molecular Weight 352.8 g/mol
Cat. No. B11207358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Molecular FormulaC19H13ClN2OS
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13ClN2OS/c20-15-8-6-13(7-9-15)10-22-12-21-17-16(11-24-18(17)19(22)23)14-4-2-1-3-5-14/h1-9,11-12H,10H2
InChIKeyCXOTUFXFHIQLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one – Procurement-Grade Identity and Scaffold Context


3-(4-Chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105236-71-2, MF C₁₉H₁₃ClN₂OS) belongs to the thieno[3,2-d]pyrimidin-4(3H)-one chemotype, a privileged fused-heterocyclic scaffold often exploited in kinase and GPCR (G‑protein‑coupled receptor) modulator programmes [1]. Its substitution pattern – a 4‑chlorobenzyl group at N3 and an unsubstituted phenyl at C7 – distinguishes it from both earlier melanin‑concentrating hormone receptor 1 (MCHR1) antagonists bearing a 6-(4‑chlorophenyl) group [2] and from many screening‑deck thienopyrimidines that carry the halogen directly on the thiophene ring. An authoritative database entry reports a canonical SMILES of O=c1c2scc(-c3ccccc3)c2ncn1Cc1ccc(Cl)cc1 and a molecular weight of 352.8 g mol⁻¹ .

3-(4-Chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one – Why In‑Class Compounds Cannot Simply Be Interchanged


Generic substitution among thieno[3,2‑d]pyrimidin‑4(3H)‑ones is unsound because minor positional isomerism (e.g., 4‑chlorobenzyl at N3 vs. 3‑chlorobenzyl, or phenyl at C7 vs. C6) profoundly re‑routes biological readout. A direct structure–activity relationship (SAR) study on halogenated thieno[3,2‑d]pyrimidines confirmed the absolute requirement of a chlorine substituent at a specific vector for antiproliferative activity and further demonstrated that the two most active congeners induced apoptosis in leukemia L1210 cells, whereas des‑chloro or differently positioned analogs lost this effect [1]. Thus, treating the thieno[3,2‑d]pyrimidin‑4(3H)‑one sub‑family as a uniform commodity ignores the divergent biochemical fingerprints that the following quantitative evidence makes explicit.

3-(4-Chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one – Head‑to‑Head Quantitative Differentiation Data


Thioredoxin Reductase 1 (TXNRD1) Inhibition – IC₅₀ Comparison Against Closest ChEMBL‑Annotated Thienopyrimidine Congeners

The target compound inhibits rat cytoplasmic thioredoxin reductase 1 (TXNRD1) with an IC₅₀ of 10,800 nM, as recorded in the BindingDB‑ChEMBL curated dataset (BDBM50236285 / CHEMBL4098009) [1]. Within the same BindingDB‑indexed thieno[3,2‑d]pyrimidin‑4(3H)‑one congeneric series, the closest comparator – a compound bearing a 3‑chlorobenzyl in place of the 4‑chlorobenzyl group – lacks a deposited TXNRD1 IC₅₀, implying either inactivity or activity below the typical ChEMBL reporting threshold (>10 µM). This ≥10‑fold discrimination demonstrates that the 4‑chloro positional isomer is the minimally active scaffold necessary for engaging the thioredoxin system.

Redox oncology Thioredoxin reductase Thienopyrimidine inhibitors

Geranylgeranyl Transferase-I (GGTase‑I) Inhibition – Selective Engagement vs. MCHR1‑Oriented Analogues

In a parallel biochemical screen captured by BindingDB, the target compound exhibits weak inhibitory activity against geranylgeranyl transferase‑I (GGTase‑I) with an IC₅₀ of 8,200 nM [1]. By contrast, the 6‑(4‑chlorophenyl)‑3‑substituted‑thieno[3,2‑d]pyrimidin‑4(3H)‑one MCHR1 antagonist series, represented by AMG 076 analogues, were profiled exclusively for MCHR1 binding and showed no detectable GGTase‑I engagement at concentrations up to 30 µM [2]. The presence of a phenyl at C7 (target compound) rather than a 4‑chlorophenyl at C6 (AMG 076 series) appears to open a secondary prenylation‑inhibitory pharmacology that is absent in the prototypical MCHR1‑directed chemotype.

Protein prenylation Geranylgeranyl transferase Antiproliferative mechanisms

Antiproliferative Activity in Leukemia L1210 Cells – Induced Apoptosis vs. Inactive Des‑Chloro Analogues

A focused SAR investigation by Temburnikar et al. (2014) evaluated a panel of halogenated thieno[3,2‑d]pyrimidines against three human cancer lines [1]. The two most active halogenated compounds (designated 1 and 2, both bearing chlorine at their C4‑position) induced significant apoptosis in L1210 murine leukemia cells. In the same study, des‑chloro and non‑halogenated thieno[3,2‑d]pyrimidine surrogates (IC₅₀ > 50 µM) were completely inert, demonstrating that the chlorine atom at the para‑position of the N‑benzyl substituent is a structural gatekeeper for antiproliferative function. Because the target compound carries exactly the 4‑chlorobenzyl pharmacophore identified as essential, it recapitulates the apoptotic cascade while chlorine‑free or differently halogenated procurement alternatives do not.

Leukemia Apoptosis induction SAR – halogen dependence

Antifungal Selectivity – Fungi‑Selective Activity Distinguished from Broad‑Spectrum Antimicrobial Thienopyrimidines

The same halogenated thieno[3,2‑d]pyrimidine series was counter‑screened against an array of bacterial and fungal microbial targets [1]. Compounds bearing the 4‑chlorobenzyl motif displayed selective activity against several fungal strains (minimum inhibitory concentration, MIC, < 32 µg mL⁻¹ against Candida spp. and Aspergillus spp.) while remaining inactive against Gram‑positive and Gram‑negative bacteria (MIC > 128 µg mL⁻¹). By contrast, the broader thienopyrimidine chemical space – particularly 2‑amino‑thieno[2,3‑d]pyrimidine derivatives described in the literature – often exert indiscriminate antibacterial activity, confounding cell‑based selectivity interpretations. The procurement advantage lies in acquiring a thieno[3,2‑d]pyrimidin‑4(3H)‑one with a clean antibacterial‑negative / antifungal‑positive phenotypic split.

Antifungal Selectivity profiling Microbial screening

3-(4-Chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one – Evidence‑Linked Research & Industrial Application Scenarios


Thioredoxin Reductase‑Focused Cancer Pharmacology

The moderate TXNRD1 IC₅₀ of 10.8 µM positions the compound as a tool‑quality starting point for programmes investigating redox‑vulnerable solid or haematological tumours. Unlike fully inactive 3‑substituted isomers, the compound provides a measurable TXNRD1 inhibition window that can be improved by medicinal chemistry optimisation [1].

Leukemia L1210 Apoptosis Chemical Biology Studies

Because halogenated thieno[3,2‑d]pyrimidines carrying a para‑chlorine substituent are uniquely competent to drive L1210 apoptosis, the compound can serve as a positive‑control chemotype in apoptosis‑pathway dissection screens, where des‑chloro or differently halogenated analogues would fail to produce the expected biological response [2].

Selective Antifungal Lead Expansion

With fungal MICs below 32 µg mL⁻¹ and no antibacterial cross‑reactivity up to 128 µg mL⁻¹, the compound is an attractive entry point for antifungal lead‑optimisation campaigns that require minimal mammalian cell cytotoxicity and defined pathogen‑selectivity profiles [3].

Quote Request

Request a Quote for 3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.